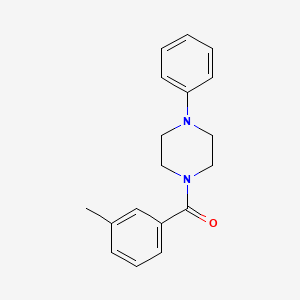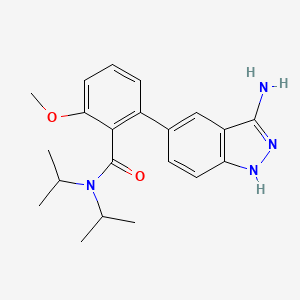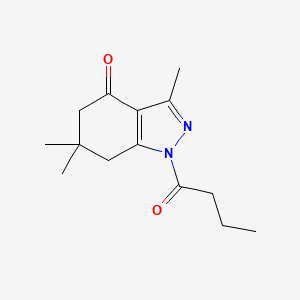
1-(3-methylbenzoyl)-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to 1-(3-methylbenzoyl)-4-phenylpiperazine often involves the reaction of benzoyl chloride derivatives with potassium thiocyanate in acetone, followed by treatment with amines or sulfanilamide to afford the target compound. Such methods emphasize efficiency and yield in creating complex molecules including various derivatives of benzoyl-piperazine (Saeed, Mumtaz, & Flörke, 2010; Qiao et al., 2017).
Molecular Structure Analysis
Detailed molecular structure analyses are typically conducted using spectroscopic data and elemental analyses, often complemented by single-crystal X-ray diffraction data. These studies reveal the crystalline structure, molecular geometry, and specific interactions such as hydrogen bonding within the compounds. For example, the crystal structure of certain benzoyl-piperazine derivatives has been elucidated, showing monoclinic space group arrangements and highlighting the importance of N-H...N, N-H...O, and C-H...O hydrogen bonds (Portilla et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives often focus on modifications to enhance specific properties, such as antimicrobial activity or potential as COX-2 inhibitors. These reactions include alkylation, acylation, and the formation of hydrogen-bonded complexes, which significantly affect the compound's reactivity and interaction with biological targets (Foks et al., 2004; Sun et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline form, are crucial for their application in various fields. These properties are determined through analytical techniques like thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and solubility testing. The physical stability and phase behavior of these compounds often relate directly to their molecular structure and substitution patterns.
Chemical Properties Analysis
Chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, are key to understanding the potential applications of this compound derivatives. Studies frequently employ spectroscopic methods (NMR, IR, MS) to elucidate these aspects, providing insights into the electronic structure, potential reactive sites, and mechanisms of reaction with biological targets or during synthetic processes (Abdel-Hay et al., 2014).
作用机制
安全和危害
属性
IUPAC Name |
(3-methylphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-15-6-5-7-16(14-15)18(21)20-12-10-19(11-13-20)17-8-3-2-4-9-17/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTABHWIIRXAIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-furoyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5639842.png)
![8-(2-thienylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5639846.png)
![4-[2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5639869.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[4-methyl-6-(methylamino)-2-pyrimidinyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5639876.png)
![5-{[(3R*,4R*)-3-(hydroxymethyl)-4-(4-morpholinylmethyl)-1-pyrrolidinyl]carbonyl}-2-methyl-4(3H)-pyrimidinone](/img/structure/B5639877.png)
![3-chloro-1-(2,3-dimethylphenyl)-4-[(3-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5639887.png)
![2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5639895.png)

![4-({2-[1-(3-fluorobenzoyl)-3-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5639902.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B5639916.png)
![2-(2-hydroxyethyl)-8-[3-(3-methoxyphenyl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5639926.png)
![9-hydroxy-4-(morpholin-4-ylacetyl)-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B5639933.png)
![N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5639936.png)